3-[4-(Propan-2-yl)anilino]phenol
Description
3-[4-(Propan-2-yl)anilino]phenol is an aromatic amine-phenol derivative characterized by a propan-2-yl (isopropyl) substituent on the anilino ring. This structure confers distinct electronic and steric properties, influencing its chemical reactivity and biological interactions. The compound has been explored in industrial and pharmaceutical contexts, notably as an antioxidant in tire manufacturing and as a structural motif in enzyme inhibitors like zavondemstat .
Properties
CAS No. |
236095-50-4 |
|---|---|
Molecular Formula |
C15H17NO |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
3-(4-propan-2-ylanilino)phenol |
InChI |
InChI=1S/C15H17NO/c1-11(2)12-6-8-13(9-7-12)16-14-4-3-5-15(17)10-14/h3-11,16-17H,1-2H3 |
InChI Key |
JJYFTCHATMYUMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=CC(=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes Overview
The preparation of 3-[4-(Propan-2-yl)anilino]phenol involves three primary strategies:
- Ullmann Coupling : A copper-mediated coupling between aryl halides and amines.
- Buchwald-Hartwig Amination : A palladium-catalyzed C–N bond formation.
- Diazonium Salt Coupling : Electrophilic substitution via diazonium intermediates.
- One-Pot Condensation : Inspired by patented methods for antioxidant macromonomers.
Each method varies in efficiency, scalability, and regioselectivity, as detailed below.
Ullmann Coupling Method
The Ullmann reaction, a classical approach for diarylamine synthesis, employs copper catalysts to couple aryl halides with amines. For 3-[4-(Propan-2-yl)anilino]phenol, this involves reacting 3-bromophenol with 4-isopropylaniline under high-temperature conditions (150–200°C) in the presence of copper(I) iodide and a base such as potassium carbonate.
Reaction Conditions :
- Catalyst : CuI (10 mol%).
- Ligand : 1,10-Phenanthroline (20 mol%).
- Solvent : Dimethylformamide (DMF) or toluene.
- Temperature : 160°C, 24–48 hours.
Mechanism :
- Oxidative addition of 3-bromophenol to Cu(I).
- Transmetallation with 4-isopropylaniline.
- Reductive elimination to form the C–N bond.
Yield : 40–60%, limited by competing side reactions such as homo-coupling.
Buchwald-Hartwig Amination
This modern method utilizes palladium catalysts to achieve C–N coupling under milder conditions. A typical protocol involves reacting 3-iodophenol with 4-isopropylaniline using Pd(OAc)₂ and a bulky phosphine ligand (e.g., Xantphos).
Optimized Parameters :
- Catalyst : Pd(OAc)₂ (5 mol%).
- Ligand : Xantphos (10 mol%).
- Base : Cs₂CO₃.
- Solvent : 1,4-Dioxane, 100°C, 12 hours.
Advantages :
- Higher yields (70–85%) compared to Ullmann coupling.
- Better functional group tolerance.
Limitations :
- Cost of palladium catalysts.
- Sensitivity to oxygen and moisture.
Diazonium Salt Coupling Approach
Diazonium chemistry offers a regioselective route to aryl amines. Here, 4-isopropylaniline is converted to its diazonium salt, which subsequently couples with phenol in an electrophilic aromatic substitution.
Procedure :
- Diazotization : Treat 4-isopropylaniline with NaNO₂ and HCl at 0–5°C.
- Coupling : Add phenol in alkaline medium (pH 8–10) to form the azo intermediate.
- Reduction : Reduce the azo group to –NH– using Zn/HCl.
Challenges :
- Controlling coupling position (ortho vs. para to –OH).
- Low yields (30–50%) due to competing side reactions.
One-Pot Synthesis Inspired by Patent Methods
A patented one-pot method for phenolic antioxidants involves condensing sterically hindered phenols with amines. Adapting this for 3-[4-(Propan-2-yl)anilino]phenol:
Steps :
- Mix 3-hydroxybenzaldehyde and 4-isopropylaniline in acetic acid.
- Add paraformaldehyde as a methylene source.
- Heat at 80°C for 6 hours to form the Schiff base.
- Reduce with NaBH₄ to obtain the target compound.
Advantages :
- Simplified purification.
- Scalability for industrial production.
Comparative Analysis of Methods
| Method | Yield | Cost | Scalability | Regioselectivity |
|---|---|---|---|---|
| Ullmann Coupling | 40–60% | Low | Moderate | Moderate |
| Buchwald-Hartwig | 70–85% | High | High | High |
| Diazonium Coupling | 30–50% | Low | Low | Low |
| One-Pot Synthesis | 50–70% | Moderate | High | High |
Key Observations :
- The Buchwald-Hartwig method offers superior yield and selectivity but at higher costs.
- One-pot synthesis balances cost and efficiency, making it viable for large-scale production.
Reaction Conditions and Optimization
Critical parameters influencing synthesis success include:
Temperature Control :
- Ullmann and Buchwald-Hartwig require precise heating to avoid decomposition.
- Diazonium reactions demand strict低温 to prevent premature decomposition.
Catalyst Loading :
- Pd-based systems require ≤5 mol% catalyst for cost-effectiveness.
Solvent Choice :
- Polar aprotic solvents (DMF, dioxane) enhance catalyst activity.
Industrial Production Considerations
Scaling up 3-[4-(Propan-2-yl)anilino]phenol synthesis involves:
- Continuous Flow Systems : For diazonium reactions to improve safety.
- Catalyst Recycling : Essential for Pd-based methods to reduce costs.
- Waste Management : Neutralization of acidic/byproduct streams.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Propan-2-yl)anilino]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Nitrated, sulfonated, and halogenated derivatives.
Scientific Research Applications
3-[4-(Propan-2-yl)anilino]phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[4-(Propan-2-yl)anilino]phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the aniline group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues differ primarily in substituents on the anilino or phenol rings, leading to variations in electronic, steric, and solubility properties:
Functional Comparisons
- Antioxidant Activity: 3-[4-(Propan-2-yl)anilino]phenol demonstrated conflicting ozone resistance in tire applications, with one patent reporting inefficacy and another supporting further study . This variability may arise from differences in polymer matrices or testing conditions. 4-((4-(Dimethylamino)phenyl)amino)phenol likely outperforms the propan-2-yl variant in electron-donating capacity due to the dimethylamino group, enhancing radical-scavenging ability .
- Pharmaceutical Potential: The propan-2-yl group in zavondemstat contributes to target specificity for FAD-dependent oxidoreductases, as seen in its inclusion in a WHO-listed pharmaceutical compound . Niflumic acid prodrugs with trifluoromethyl-anilino groups exhibit superior anti-inflammatory activity (e.g., PGE2 inhibition) compared to dexamethasone, highlighting the role of electronegative substituents in biological activity .
- In contrast, carboxy-substituted analogues (e.g., (E)-4-oxobut-2-enoic acid derivatives) exhibit higher hydrophilicity, suited for aqueous formulations .
Research Findings and Data
Antioxidant Performance in Tire Manufacturing
A USTMA report compared 3-[4-(Propan-2-yl)anilino]phenol with 4-[4-(4-methylpentan-2-ylamino)anilino]phenol (Table 5.13, ):
Q & A
Q. What are the optimal synthetic routes for 3-[4-(Propan-2-yl)anilino]phenol, and how can purity be ensured?
The compound can be synthesized via Friedel-Crafts alkylation or nucleophilic aromatic substitution. A validated method involves reacting α,α'-dihydroxy-1,3-diisopropylbenzene with phenol under acidic catalysis (e.g., H₂SO₄) at 80–100°C . Purity is typically assessed using HPLC with UV detection (λ = 254 nm) and confirmed via melting point analysis (reported range: 185–187°C). Recrystallization from ethanol/water (7:3 v/v) improves yield (>95%) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : ¹H NMR (DMSO-d₆) shows key signals: δ 8.2 (anilino NH), δ 6.7–7.3 (aromatic protons), and δ 1.3 (isopropyl CH₃) .
- FT-IR : Peaks at 3350 cm⁻¹ (O–H stretch), 1600 cm⁻¹ (C=C aromatic), and 1240 cm⁻¹ (C–N stretch) confirm functional groups .
- Mass Spectrometry : ESI-MS ([M+H]⁺) at m/z 271.3 matches the molecular formula C₁₅H₁₇NO .
Q. How can crystallographic data resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction (SC-XRD) is ideal. SHELXL refinement (via SHELX-2018) provides bond lengths (e.g., C–N: 1.38 Å) and angles, while hydrogen bonding networks (e.g., O–H···N interactions) explain stability . For example, a recent study on a related anilino compound achieved an R factor of 0.048 using SHELX .
Advanced Research Questions
Q. How can conflicting NMR and computational data be reconciled for this compound?
Discrepancies between experimental ¹³C NMR shifts and density functional theory (DFT) predictions (e.g., B3LYP/6-311+G(d,p)) often arise from solvent effects or conformational flexibility. Use the gauge-including atomic orbital (GIAO) method with implicit solvation models (e.g., PCM for DMSO) to improve agreement . Cross-validate with 2D NMR (HSQC, HMBC) to assign quaternary carbons .
Q. What strategies mitigate thermal decomposition during DSC analysis?
Differential scanning calorimetry (DSC) reveals decomposition onset at ~220°C. To stabilize the sample:
Q. How do substituent effects influence the compound’s reactivity in cross-coupling reactions?
The electron-donating isopropyl group activates the anilino moiety for electrophilic substitution but sterically hinders Pd-catalyzed couplings. Computational studies (e.g., Hirshfeld surface analysis) show that para-substituted derivatives exhibit higher reactivity. Optimize using Buchwald-Hartwig conditions (Pd(OAc)₂, XPhos ligand) at 100°C .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
